molecular formula C14H25FN2O2 B13011736 tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13011736
M. Wt: 272.36 g/mol
InChI Key: ALVHDHPPVQHVQF-UHFFFAOYSA-N
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Description

tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25FN2O2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a fluorine atom and a tert-butyl ester group. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a precursor. This compound is subjected to hydrogenation using wet palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) solution. The reaction is carried out under an argon atmosphere at 40°C for 40 hours under 45 psi of hydrogen pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted spiro compounds .

Scientific Research Applications

tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 11-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-6-14(11(15)9-17)5-4-7-16-10-14/h11,16H,4-10H2,1-3H3

InChI Key

ALVHDHPPVQHVQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2)C(C1)F

Origin of Product

United States

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